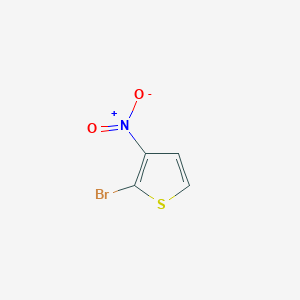![molecular formula C14H10N4O4S B183414 2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole CAS No. 475977-79-8](/img/structure/B183414.png)
2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole, commonly known as DNBIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNBIT is a derivative of benzimidazole and has a nitro group and a thioether group attached to it.
Wirkmechanismus
The mechanism of action of DNBIT is not fully understood. However, it is believed that DNBIT acts by inhibiting the activity of certain enzymes and proteins in the body. For example, DNBIT has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of matrix metalloproteinases is believed to be responsible for the anti-cancer and anti-inflammatory properties of DNBIT.
Biochemical and Physiological Effects:
DNBIT has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins in the body. Moreover, DNBIT has been found to be effective against various bacteria, including antibiotic-resistant bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DNBIT in lab experiments is its potential applications in various fields of scientific research. Moreover, DNBIT has been found to be effective against various bacteria and cancer cells, making it a promising compound for further research. However, one limitation of using DNBIT in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on DNBIT. One direction is to study its potential applications in the treatment of various diseases, including cancer and bacterial infections. Moreover, further research is needed to understand the mechanism of action of DNBIT and its effects on the body. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for DNBIT.
Synthesemethoden
DNBIT can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-mercaptobenzimidazole with 2,4-dinitrohalobenzene in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 2-(2,4-dinitrophenylthio)-1H-benzo[d]imidazole. The second step involves the reduction of the nitro group in the presence of a reducing agent such as zinc dust or iron powder to form DNBIT.
Wissenschaftliche Forschungsanwendungen
DNBIT has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. DNBIT has also been studied for its anti-bacterial properties, as it has been found to be effective against various bacteria. Moreover, DNBIT has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
475977-79-8 |
|---|---|
Produktname |
2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole |
Molekularformel |
C14H10N4O4S |
Molekulargewicht |
330.32 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4O4S/c19-17(20)10-6-5-9(13(7-10)18(21)22)8-23-14-15-11-3-1-2-4-12(11)16-14/h1-7H,8H2,(H,15,16) |
InChI-Schlüssel |
YADIEFGWIISTOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



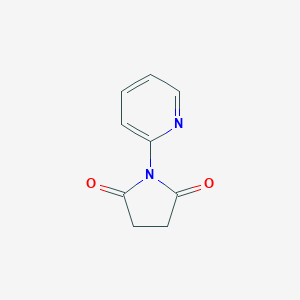
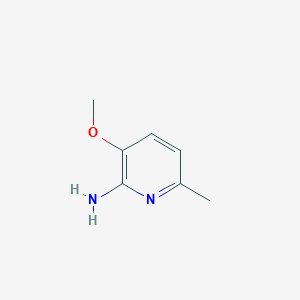

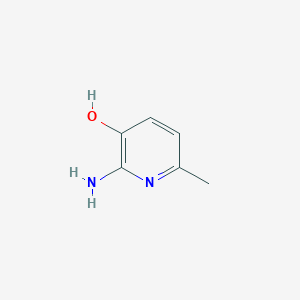
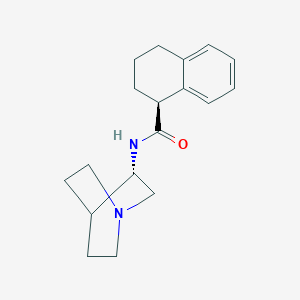
![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)


![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)

